molecular formula C16H16N2O2S B5738704 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)thiourea

Cat. No.: B5738704
M. Wt: 300.4 g/mol
InChI Key: GQYXPXDMRGYTMR-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)thiourea is an organic compound that features a thiourea functional group. This compound is characterized by the presence of a benzodioxole ring and a methylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-methylphenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, affecting their activity. The compound may also modulate signaling pathways by interacting with key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenyl)thiourea

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)thiourea is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-3-2-4-13(7-11)18-16(21)17-9-12-5-6-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYXPXDMRGYTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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